Cas no 886954-40-1 (7-chloro-2-4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl-4-methoxy-1,3-benzothiazole)

7-chloro-2-4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl-4-methoxy-1,3-benzothiazole 化学的及び物理的性質
名前と識別子
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- Methanone, [4-(7-chloro-4-methoxy-2-benzothiazolyl)-1-piperazinyl](2,3-dihydro-1,4-benzodioxin-6-yl)-
- 7-chloro-2-4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl-4-methoxy-1,3-benzothiazole
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- インチ: 1S/C21H20ClN3O4S/c1-27-16-5-3-14(22)19-18(16)23-21(30-19)25-8-6-24(7-9-25)20(26)13-2-4-15-17(12-13)29-11-10-28-15/h2-5,12H,6-11H2,1H3
- InChIKey: IPPRUKMQZRXKDB-UHFFFAOYSA-N
- ほほえんだ: C(N1CCN(C2=NC3=C(OC)C=CC(Cl)=C3S2)CC1)(C1=CC=C2OCCOC2=C1)=O
7-chloro-2-4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl-4-methoxy-1,3-benzothiazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2708-0395-2μmol |
7-chloro-2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole |
886954-40-1 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2708-0395-5mg |
7-chloro-2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole |
886954-40-1 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2708-0395-100mg |
7-chloro-2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole |
886954-40-1 | 90%+ | 100mg |
$248.0 | 2023-05-16 | |
Life Chemicals | F2708-0395-10μmol |
7-chloro-2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole |
886954-40-1 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2708-0395-4mg |
7-chloro-2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole |
886954-40-1 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2708-0395-15mg |
7-chloro-2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole |
886954-40-1 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2708-0395-2mg |
7-chloro-2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole |
886954-40-1 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2708-0395-20mg |
7-chloro-2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole |
886954-40-1 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2708-0395-50mg |
7-chloro-2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole |
886954-40-1 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2708-0395-10mg |
7-chloro-2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole |
886954-40-1 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
7-chloro-2-4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl-4-methoxy-1,3-benzothiazole 関連文献
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Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
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Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
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Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
7-chloro-2-4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl-4-methoxy-1,3-benzothiazoleに関する追加情報
Introduction to Compound with CAS No. 886954-40-1 and Its Applications in Modern Pharmaceutical Research
The compound with the CAS number 886954-40-1 is a highly intriguing molecule that has garnered significant attention in the field of pharmaceutical research. This compound, formally known as 7-chloro-2-(4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl)-4-methoxy-1,3-benzothiazole, represents a fascinating blend of structural complexity and potential therapeutic utility. Its molecular structure incorporates several key pharmacophores that make it a promising candidate for further investigation in drug discovery and development.
The core structure of this compound consists of a benzothiazole ring system, which is a well-known scaffold in medicinal chemistry due to its presence in numerous bioactive molecules. The benzothiazole moiety is particularly valued for its ability to interact with biological targets such as enzymes and receptors, making it a versatile component in the design of new drugs. In this particular compound, the benzothiazole ring is functionalized with a chloro group at the 7-position and a methoxy group at the 4-position, which can influence its electronic properties and biological activity.
One of the most striking features of this compound is the presence of a piperazine ring linked to the benzothiazole system through an amide bond. Piperazine derivatives are widely recognized for their role as pharmacological agents, particularly in the treatment of neurological disorders, cardiovascular diseases, and infections. The specific substitution pattern on the piperazine ring, which includes an aldehyde group derived from 2,3-dihydro-1,4-benzodioxine-6-carbonyl, further enhances its potential as a drug candidate.
Recent advancements in computational chemistry and molecular modeling have allowed researchers to gain deeper insights into the interactions between this compound and biological targets. These studies have highlighted the potential of 7-chloro-2-(4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl)-4-methoxy-1,3-benzothiazole as an inhibitor of various enzymes implicated in inflammatory pathways. The ability to modulate these pathways has significant implications for the development of novel therapeutic strategies for conditions such as cancer, autoimmune diseases, and neurodegenerative disorders.
In addition to its enzymatic activity, this compound has also shown promise in preclinical studies as a modulator of receptor signaling. The benzodioxine moiety attached to the piperazine ring is known to interact with serotonin receptors, which are critical for regulating mood, appetite, and pain perception. By targeting these receptors, the compound may offer therapeutic benefits in conditions such as depression, anxiety, and chronic pain.
The synthesis of 7-chloro-2-(4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl)-4-methoxy-1,3-benzothiazole presents several challenges due to its complex structural features. However, recent developments in synthetic methodologies have made it possible to access this molecule with greater efficiency and precision. These advancements include novel catalytic systems and green chemistry approaches that minimize waste and improve yields.
The pharmacokinetic properties of this compound are also of great interest. Studies have indicated that it exhibits good solubility and stability under physiological conditions, which are essential characteristics for any potential drug candidate. Furthermore, preliminary toxicity studies have shown that the compound is well-tolerated at relevant doses, suggesting its potential for safe use in humans.
The future direction of research on this compound will likely focus on optimizing its pharmacological profile through structural modifications. By fine-tuning key functional groups such as the chloro and methoxy substituents on the benzothiazole ring, researchers aim to enhance its potency and selectivity against target enzymes and receptors. Additionally, exploring new synthetic routes could further improve accessibility and scalability for large-scale production.
In conclusion, 7-chloro-2-(4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl)-4-methoxy-1,3-benzothiazole represents a compelling example of how structural complexity can be leveraged to develop novel therapeutic agents. Its unique combination of pharmacophores makes it a valuable tool for investigating various biological pathways and has the potential to address multiple diseases simultaneously. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the development of next-generation pharmaceuticals.
886954-40-1 (7-chloro-2-4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl-4-methoxy-1,3-benzothiazole) 関連製品
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